molecular formula C13H18O4 B12079654 3-(3-Benzyloxy-propoxy)-propionic acid

3-(3-Benzyloxy-propoxy)-propionic acid

Cat. No.: B12079654
M. Wt: 238.28 g/mol
InChI Key: HKWFTBNUASQIDL-UHFFFAOYSA-N
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Description

3-(3-Benzyloxy-propoxy)-propionic acid is an organic compound with the molecular formula C13H18O4. This compound is characterized by the presence of a benzyloxy group attached to a propoxy chain, which is further connected to a propionic acid moiety. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyloxy-propoxy)-propionic acid typically involves the reaction of 3-benzyloxy-1-propanol with a suitable propionic acid derivative. One common method is the esterification of 3-benzyloxy-1-propanol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzyloxy-propoxy)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propionic acid moiety can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Benzyloxypropionic acid derivatives.

    Reduction: 3-(3-Benzyloxy-propoxy)-propanol.

    Substitution: Various substituted benzyloxypropionic acids.

Scientific Research Applications

3-(3-Benzyloxy-propoxy)-propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Benzyloxy-propoxy)-propionic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the propionic acid moiety can form ionic bonds with target molecules. These interactions facilitate the compound’s binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Benzyloxy-propoxy)-propanol
  • 3-(3-(3-Benzyloxy)propoxy)propoxy-propan-1-ol
  • 3-(3-(Benzyloxy)propoxy)benzaldehyde

Uniqueness

3-(3-Benzyloxy-propoxy)-propionic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3-(3-phenylmethoxypropoxy)propanoic acid

InChI

InChI=1S/C13H18O4/c14-13(15)7-10-16-8-4-9-17-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,14,15)

InChI Key

HKWFTBNUASQIDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCOCCC(=O)O

Origin of Product

United States

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